(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile
Description
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative characterized by a cyclopropyl substituent at the 3-position, a ketone group at the 2-position, and a carbonitrile moiety. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors. The cyclopropyl group enhances metabolic stability, while the carbonitrile group may serve as an electrophilic "warhead" in covalent inhibitors .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3S)-3-cyclopropyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-5-8(6-1-2-6)3-4-10-7(8)11/h6H,1-4H2,(H,10,11)/t8-/m1/s1 |
InChI Key |
BRLOYDKKQPQELI-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC1[C@@]2(CCNC2=O)C#N |
Canonical SMILES |
C1CC1C2(CCNC2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ketone and nitrile precursor, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the molecular features of (3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile with key analogs:
*Inferred based on structural similarity to analogs.
Key Observations:
Molecular Weight : The target compound has the lowest molecular weight (150.18 g/mol) due to the absence of alkyl groups (methyl/ethyl) present in analogs .
Substituent Effects :
- Methyl/ethyl groups : Increase steric bulk and lipophilicity. For example, the ethyl-substituted analog (178.23 g/mol) has higher lipophilicity than the methyl-containing analogs (164.20 g/mol) .
- Cyclopropyl : Imparts rigidity and metabolic stability across all compounds .
Stereochemistry : The 3S configuration in the target compound contrasts with the 3R configuration in (3R,4S)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, which may lead to divergent binding affinities in chiral environments .
Biological Activity
(3S)-3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound with notable biological activities. This article explores its structural characteristics, synthesis, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a pyrrolidine ring, a cyclopropyl group, and a nitrile functional group. Its molecular formula is with a molecular weight of approximately 164.20 g/mol. The stereochemistry of the compound is crucial for its biological interactions, influencing its reactivity and binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common synthetic routes include:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving suitable precursors.
- Introduction of the Cyclopropyl Group : Achieved through various alkylation methods.
- Nitrile Functionalization : Employing nucleophilic substitution reactions to incorporate the nitrile group.
These synthetic methods require careful selection of reaction conditions to maximize yield and purity .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been identified as a potential modulator of specific enzymes involved in various biological processes, including those related to cancer and infectious diseases.
Antibacterial and Anticancer Properties
The compound has shown promising antibacterial and anticancer activities in preliminary studies:
- Antibacterial Activity : It has been tested against various bacterial strains, demonstrating effective inhibition, which suggests potential for development as an antibiotic agent.
- Anticancer Activity : Studies have explored its effects on cancer cell lines, revealing cytotoxicity comparable to established chemotherapeutic agents. For instance, it induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin, indicating its potential as an anticancer drug .
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the biological system being studied .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl, carbonitrile | Antibacterial, anticancer |
| (3R)-5-methyl-2-oxo-pyrrolidine-3-carbonitrile | Methyl group | Anticancer |
| (4R)-4-methylpiperidine | Piperidine ring | Antidepressant |
This table highlights how variations in structure can influence biological activity, emphasizing the unique properties of this compound .
Case Studies
- Anticancer Efficacy : In a study published in MDPI, this compound was shown to induce apoptosis in cancer cell lines through specific pathways involving NF-kB inhibition, positioning it as a candidate for further development in cancer therapy .
- Antibacterial Testing : Another study evaluated its antibacterial properties against resistant strains of bacteria, demonstrating significant inhibition rates and suggesting its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
